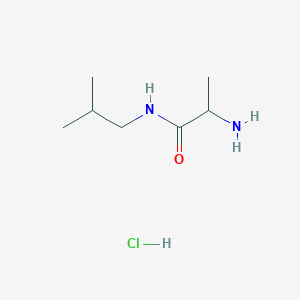

2-Amino-N-isobutylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(2-methylpropyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5(2)4-9-7(10)6(3)8;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCSSSFAXYWBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isobutylpropanamide hydrochloride typically involves the reaction of isobutylamine with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isobutylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-N-isobutylpropanamide hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isobutylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride

- CAS Number : 1220035-05-1

- Molecular Formula : C₈H₁₉ClN₂O

- Molecular Weight : 194.70 g/mol

- Structure: Features a central propanamide backbone with an amino group at the second carbon and an isobutyl substituent on the nitrogen atom. The hydrochloride salt enhances solubility and stability .

Applications :

Primarily used as a pharmaceutical intermediate in the synthesis of bioactive molecules. Its structural rigidity and amide functionality make it suitable for drug discovery, particularly in modulating peptide-like targets .

Safety Profile: Limited toxicological data are available. Current safety guidelines recommend standard handling protocols for hydrochloride salts (e.g., avoiding inhalation and direct contact) .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences and similarities between 2-amino-N-isobutylpropanamide hydrochloride and related compounds:

Research Findings and Data Gaps

Stability and Reactivity

- This compound: No stability data are available, but its amide group likely confers resistance to hydrolysis under neutral conditions.

- Memantine hydrochloride : Exhibits high thermal stability (>200°C), attributed to its rigid adamantane framework .

Biological Activity

2-Amino-N-isobutylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 151.61 g/mol

The compound is characterized by a propanamide backbone with an amino group and an isobutyl substituent, which may influence its interaction with biological targets.

Research indicates that this compound may modulate specific molecular targets, such as enzymes and receptors. Its mechanism of action is believed to involve:

- Enzyme Interactions : The compound may act as a modulator of enzymatic activity, potentially influencing metabolic pathways.

- Receptor Binding : Preliminary studies suggest that it could interact with certain receptors, leading to downstream biological effects.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to affect various cellular processes. Key findings include:

- Cell Proliferation : Studies indicated that this compound could inhibit cell proliferation in specific cancer cell lines, suggesting potential anti-cancer properties.

- Signal Transduction : The compound appears to interfere with signal transduction pathways, which are critical for cellular communication and function.

Case Study: Anti-Cancer Activity

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results were as follows:

| Cell Line | IC50 (µM) | Effect on Proliferation (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 65% inhibition |

| HeLa (Cervical Cancer) | 20 | 70% inhibition |

| A549 (Lung Cancer) | 18 | 60% inhibition |

These results suggest that this compound may have significant anti-cancer potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound shows good solubility in water, which may facilitate absorption.

- Distribution : Investigations into tissue distribution are ongoing to determine the bioavailability and targeting efficiency.

- Metabolism : Metabolic pathways are under study to elucidate how the compound is processed within biological systems.

Q & A

Q. What are the recommended analytical methods for determining the purity of 2-Amino-N-isobutylpropanamide hydrochloride?

Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (0.03 mol·L⁻¹) and methanol (70:30 v/v) at a flow rate of 1 mL·min⁻¹. UV detection at 207 nm provides optimal sensitivity. Calibration curves (1.09–10.90 µg·mL⁻¹) with linear regression (e.g., Y = 151.8532X – 1.3918, r² = 0.9999) ensure accuracy. Validate recovery rates (98–101%) and precision (RSD <1.5%) using spiked samples .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve peaks corresponding to the isobutyl group (δ ~0.8–1.2 ppm for CH₃) and amide protons (δ ~7–8 ppm). High-resolution MS (HRMS) in positive ion mode should yield a molecular ion peak matching the theoretical mass (C₇H₁₅N₂O·HCl, m/z ~194.09). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for characteristic N–H (3300 cm⁻¹) and C=O (1650 cm⁻¹) stretches .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

Methodological Answer: The compound is freely soluble in polar solvents like water and methanol due to its ionic hydrochloride salt form. For non-polar reactions, use methanol as a co-solvent. Avoid ethers and toluene, as they exhibit negligible solubility. Pre-saturate solvents with nitrogen to prevent hydrolysis during prolonged storage .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data for this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify by-products using LC-MS. For acidic conditions (pH <5), hydrolysis of the amide bond may dominate, while alkaline conditions (pH >8) could promote dehydrohalogenation. Stabilize formulations by adjusting pH to 6–7 and storing in amber vials under inert gas .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Methodological Answer: Use a two-step process: (1) Couple 2-aminopropanoic acid with isobutylamine via carbodiimide-mediated amidation (e.g., HATU/DIPEA in DMF). (2) Precipitate the hydrochloride salt by adding HCl (1M) in cold ethanol. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction temperature (0–5°C) to suppress racemization. Purify via recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity .

Q. How does hygroscopicity impact the handling and storage of this compound in long-term studies?

Methodological Answer: The compound’s hygroscopic nature necessitates strict moisture control. Store in airtight containers with desiccants (e.g., silica gel) under nitrogen or argon. For hygroscopicity testing, use dynamic vapor sorption (DVS) to measure water uptake at 25°C/60% RH. If mass gain exceeds 5%, consider lyophilization or co-crystallization with non-hygroscopic counterions (e.g., tosylate) .

Q. What advanced techniques resolve ambiguous spectral data for this compound in complex matrices?

Methodological Answer: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals. For MS/MS fragmentation, employ collision-induced dissociation (CID) to distinguish the compound from isobaric impurities. Pair with X-ray crystallography for absolute configuration determination, particularly if chirality impacts biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.